4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline
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Description
4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C15H21BrN2O3 . It has a molecular weight of 357.25 . The compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is 1S/C15H21BrN2O3/c1-2-8-21-15-10-13 (14 (18 (19)20)9-12 (15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline include a molecular weight of 357.25 . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
1. Specific Scientific Field The compound is being studied in the field of Pharmaceutical Chemistry , specifically as a potential antifungal agent .
3. Methods of Application or Experimental Procedures The study explored 2C interactions with Bovine Serum Albumin (BSA) using spectroscopic methods such as fluorescence and UV-visible spectroscopy . A molecular docking study was carried out to understand how BSA interacts with binding pockets .
1. Specific Scientific Field The compound is being studied in the field of Pharmaceutical Chemistry , specifically as a potential antimicrobial and antiproliferative agent .
3. Methods of Application or Experimental Procedures The study explored the interactions of the synthesized derivatives with bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . The anticancer activity was evaluated against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to understand the binding mode of active compounds with receptor .
properties
IUPAC Name |
4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWFJHWOTYXMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742857 |
Source
|
Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |
CAS RN |
1365271-84-6 |
Source
|
Record name | Benzenamine, 4-bromo-N-cyclohexyl-2-nitro-5-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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